molecular formula C9H14N4O4S2 B2488470 Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1170393-20-0

Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2488470
CAS No.: 1170393-20-0
M. Wt: 306.36
InChI Key: RPZCJVSKFRMBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a ureido group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Ureido Group: The ureido group is introduced by reacting the thiadiazole intermediate with an isocyanate derivative, such as 2-methoxyethyl isocyanate.

    Thioester Formation: The final step involves the reaction of the ureido-thiadiazole intermediate with methyl bromoacetate in the presence of a base like potassium carbonate to form the thioester linkage.

Industrial Production Methods

Industrial production

Properties

IUPAC Name

methyl 2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4S2/c1-16-4-3-10-7(15)11-8-12-13-9(19-8)18-5-6(14)17-2/h3-5H2,1-2H3,(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCJVSKFRMBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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